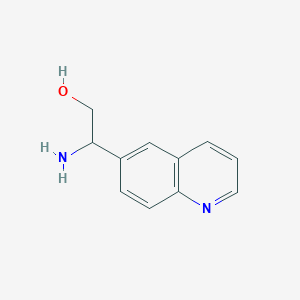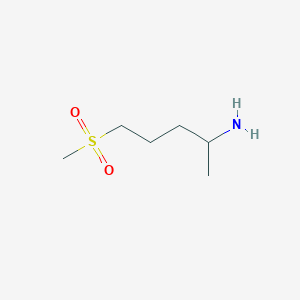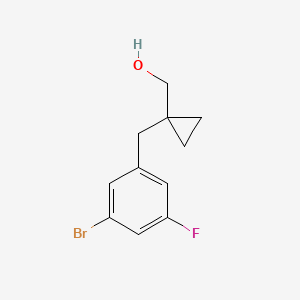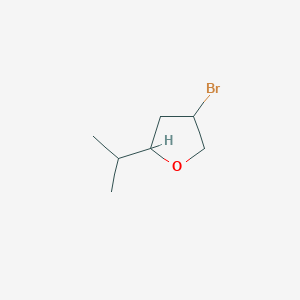
4-bromo-2-(propan-2-yl)oxolane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a bromine atom and an oxolane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(propan-2-yl)oxolane typically involves the bromination of 2-(propan-2-yl)oxolane. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is usually conducted at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-bromo-2-(propan-2-yl)oxolane may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding oxolane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of lactones or other oxidized derivatives.
Reduction Reactions: Formation of the corresponding oxolane derivative without the bromine atom.
Scientific Research Applications
4-bromo-2-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(propan-2-yl)oxolane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the oxolane ring undergoes structural changes, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-(propan-2-yl)oxolane: Similar structure but with the bromine atom at a different position.
4-chloro-2-(propan-2-yl)oxolane: Similar structure but with a chlorine atom instead of bromine.
4-bromo-2-(methyl)oxolane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-bromo-2-(propan-2-yl)oxolane is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
4-bromo-2-propan-2-yloxolane |
InChI |
InChI=1S/C7H13BrO/c1-5(2)7-3-6(8)4-9-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
YAXHTKOTZBTZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



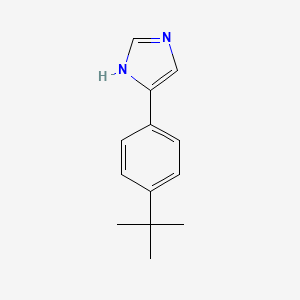
![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
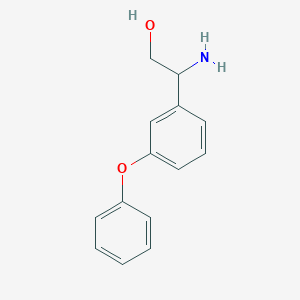
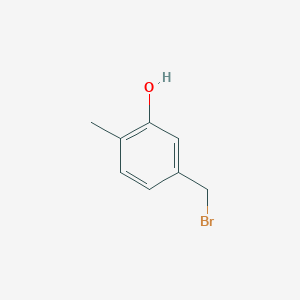
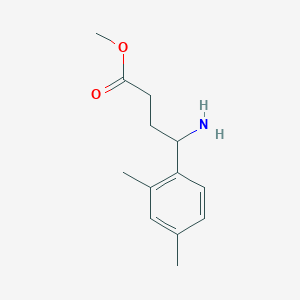




![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
